molecular formula C21H14ClNO3 B15340367 7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one

7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one

Cat. No.: B15340367
M. Wt: 363.8 g/mol
InChI Key: XCTDFSSYMGKGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one is a quinoline derivative with a complex molecular structure. This compound is characterized by the presence of a chloro group at the 7th position, a hydroxy group at the 4th position of the phenyl ring, and a phenoxy group at the 3rd position of the phenyl ring. Quinolines are known for their diverse biological activities and applications in various fields, including medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The specific steps may include:

  • Formation of the quinoline core through cyclization reactions.

  • Introduction of the chloro group at the 7th position via halogenation reactions.

  • Attachment of the phenoxy group at the 3rd position through electrophilic aromatic substitution.

  • Introduction of the hydroxy group at the 4th position via hydroxylation reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can introduce additional functional groups or modify existing ones.

  • Reduction: Reduction reactions can reduce the chloro group or other functional groups.

  • Substitution: Electrophilic and nucleophilic substitution reactions can replace existing groups with different substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Reagents like halogens (e.g., chlorine, bromine) and strong bases (e.g., sodium hydroxide) are employed in substitution reactions.

Major Products Formed:

  • Oxidation: Products may include quinone derivatives or hydroxylated quinolines.

  • Reduction: Reduced forms of the compound, such as chloroquinolines, can be obtained.

  • Substitution: Substituted quinolines with different functional groups can be synthesized.

Scientific Research Applications

7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one has various applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: The compound is used in biological studies to investigate its effects on cellular processes and signaling pathways.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.

Comparison with Similar Compounds

7-Chloro-1-(4-hydroxy-3-phenoxyphenyl)-quinolin-2(1H)-one is unique due to its specific structural features and biological activities. Similar compounds include other quinoline derivatives, such as:

  • Chloroquine: Used as an antimalarial drug.

  • Quinine: Another antimalarial agent with similar structural features.

  • Ciprofloxacin: A fluoroquinolone antibiotic.

These compounds share the quinoline core but differ in their substituents and biological activities

Properties

Molecular Formula

C21H14ClNO3

Molecular Weight

363.8 g/mol

IUPAC Name

7-chloro-1-(4-hydroxy-3-phenoxyphenyl)quinolin-2-one

InChI

InChI=1S/C21H14ClNO3/c22-15-8-6-14-7-11-21(25)23(18(14)12-15)16-9-10-19(24)20(13-16)26-17-4-2-1-3-5-17/h1-13,24H

InChI Key

XCTDFSSYMGKGKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC(=C2)N3C(=O)C=CC4=C3C=C(C=C4)Cl)O

Origin of Product

United States

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